- Synthesis of substituted benzo-1,3-dioxolanes, dioxanes and benzo-1,4-dioxolanesEntsiklopediya Inzhenera-Khimika, 2012, (6), 22-28,
Cas no 92-44-4 (2,3-Dihydroxynaphthalene)

2,3-Dihydroxynaphthalene 化学的及び物理的性質
名前と識別子
-
- Naphthalene-2,3-diol
- 2,3-Naphthalenediol
- 2,3-Dihydroxynaphthalene
- 2,3-Dihydroxynapthalene
- 2,3-Dihydroxy naphthalene
- 2,3-Dihydroxynaphthlene
- Naphthalenediol-(2,3)
- JRNGUTKWMSBIBF-UHFFFAOYSA-N
- 2,3-DIHYDROXY-NAPHTHALENE
- O9U131030Z
- 3-hydroxy-2-naphthol
- 2-Hydroxy-3-naphthol
- 2,3dihydroxynaphthalene
- DSSTox_CID_23903
- WLN: L66J CQ DQ
- DSSTox_GSID_43903
- KSC4
- D 0593
- NSC 8707
- 2,3-Dihydroxynaphthalene,98%
- AI3-18148
- DIHYDROXYNAPHTHALENE, 2,3-
- D48
- 2,3-Dihydroxynaphthalene, technical, >=90% (HPLC)
- HY-W012558
- 2,3-Naphthalenediol, NSC 8707
- STK370868
- NCGC00356949-01
- NS00013882
- CHEMBL205007
- 92-44-4
- DB-057303
- 2,3-NAPHTHALENEDIOL [INCI]
- BDBM36290
- NSC-8707
- 2,3Dihydroxynapthalene
- NSC8707
- BRN 0742375
- W-100288
- MFCD00004073
- AS-12863
- Q27117387
- DTXSID2043903
- UNII-O9U131030Z
- AC2509
- F1908-0110
- CHEBI:38135
- AC-24461
- CS-W013274
- EINECS 202-156-7
- EN300-20357
- Naphthalene2,3diol
- DTXCID0023903
- 4-06-00-06564 (Beilstein Handbook Reference)
- SCHEMBL28653
- CAS-92-44-4
- Z104477860
- Tox21_303850
- 2,3-Dihydroxynaphthalene, >=98.0% (HPLC)
- SY015230
- D0593
- AKOS000120222
- 2,3Naphthalenediol
-
- MDL: MFCD00004073
- インチ: 1S/C10H8O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,11-12H
- InChIKey: JRNGUTKWMSBIBF-UHFFFAOYSA-N
- ほほえんだ: OC1C(O)=CC2C(=CC=CC=2)C=1
- BRN: 0742375
計算された属性
- せいみつぶんしりょう: 160.05200
- どういたいしつりょう: 160.052429494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 4
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 40.5
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 色と性状: 葉状結晶
- 密度みつど: 1.0924 (rough estimate)
- ゆうかいてん: 161-165 °C (lit.)
162-164 °C - ふってん: 353.9 ℃ at 760 mmHg
- フラッシュポイント: 175 ºC
- 屈折率: 1.5178 (estimate)
- PH値: 6 (1g/l, H2O, 20℃)
- ようかいど: 4g/l
- すいようせい: びようようせい
- PSA: 40.46000
- LogP: 2.25100
- ようかいせい: お湯に溶ける。
- かんど: 空気に敏感である
2,3-Dihydroxynaphthalene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
- 福カードFコード:10-23
- RTECS番号:QJ4750000
-
危険物標識:
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
2,3-Dihydroxynaphthalene 税関データ
- 税関コード:2907299090
- 税関データ:
中国税関コード:
2907299090概要:
29072999090他のポリフェノール、フェノールアルコール。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
29072999090ポリフェノール、フェノール樹脂ケース。規制条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.一般関税:30.0%
2,3-Dihydroxynaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046799-25g |
2,3-Dihydroxynaphthalene |
92-44-4 | 98% | 25g |
¥55.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046799-100g |
2,3-Dihydroxynaphthalene |
92-44-4 | 98% | 100g |
¥167.00 | 2024-04-25 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11307-50g |
2,3-Dihydroxynaphthalene, 98% |
92-44-4 | 98% | 50g |
¥519.00 | 2023-02-14 | |
Enamine | EN300-20357-0.1g |
naphthalene-2,3-diol |
92-44-4 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0593-25G |
2,3-Dihydroxynaphthalene |
92-44-4 | >98.0%(GC)(T) | 25g |
¥200.00 | 2024-04-15 | |
abcr | AB115978-250 g |
2,3-Dihydroxynaphthalene, 98%; . |
92-44-4 | 98% | 250 g |
€158.00 | 2023-07-20 | |
Life Chemicals | F1908-0110-5g |
2,3-Dihydroxynaphthalene |
92-44-4 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
TRC | D450596-50g |
2,3-Dihydroxynaphthalene |
92-44-4 | 50g |
$121.00 | 2023-05-18 | ||
TRC | D450596-25g |
2,3-Dihydroxynaphthalene |
92-44-4 | 25g |
$ 81.00 | 2023-09-07 | ||
TRC | D450596-10g |
2,3-Dihydroxynaphthalene |
92-44-4 | 10g |
$ 58.00 | 2023-09-07 |
2,3-Dihydroxynaphthalene 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Synthesis of dinaphtho-18-crown-6 and naphtho-15-crown-5Huaxue Shiji, 1987, 9(4), 203-4,
ごうせいかいろ 3
- Molecular design, chemical synthesis, kinetic studies, calculations, and biological studies of novel enediynes equipped with triggering, detection, and deactivating devices. Model dynemicin A epoxide and cis-diol systemsJournal of the American Chemical Society, 1993, 115(18), 7944-53,
ごうせいかいろ 4
- Synthesis of some naphtholaminesIranian Journal of Science and Technology, 1979, 7(3), 153-5,
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 - 20 min, rt
- Preparation of indoles and other (hetero)arenes for treating protein folding disorders, World Intellectual Property Organization, , ,
ごうせいかいろ 9
- Method for the preparation of aryl alcohol or heteroaryl alcohol, Korea, , ,
ごうせいかいろ 10
- Synthesis and use of ortho-(branched alkoxy)-tert-butoxybenzenesTetrahedron Letters, 2012, 53(50), 6815-6818,
ごうせいかいろ 11
- Hydroxylation of phenolic compounds using ultrasound in aqueous solutionUltrasonics Sonochemistry, 1996, 3(3),,
ごうせいかいろ 12
- Method for synthesizing 2,3-dihydroxynaphthalene, China, , ,
ごうせいかいろ 13
- A novel "pro-sensitizer" based sensing of enzymes using Tb(III) luminescence in a hydrogel matrixChemical Communications (Cambridge, 2012, 48(38), 4624-4626,
ごうせいかいろ 14
- Regioselective hydrolysis of diacetoxynaphthalenes catalyzed by Pseudomonas sp. lipase in an organic solventTetrahedron, 1999, 56(2), 317-321,
ごうせいかいろ 15
- Quinone methides and fuchsones. XXVII. Oxidative rearrangement of o-fuchsone to 2,2-diphenyl-1,3-benzodioxoleCollection of Czechoslovak Chemical Communications, 1982, 47(12), 3318-27,
ごうせいかいろ 16
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 3 - 4.5, rt
- Microbial screening of thorium(IV) and dioxouranium(VI) chelates with oxine and phenolsJournal of the Indian Chemical Society, 2007, 84(7), 637-639,
ごうせいかいろ 17
1.2 Reagents: Ammonium chloride Solvents: Water
- An efficient strategy for protecting dihydroxyl groups of catecholsSynlett, 2013, 24(6), 741-746,
ごうせいかいろ 18
- Chemistry of anti- and syn-1,2:3,4-naphthalene dioxides and their potential relevance as metabolic intermediatesJournal of Organic Chemistry, 1982, 47(27), 5339-53,
ごうせいかいろ 19
- Studies of Claisen rearrangement of bispropargyl ethers. Synthesis of naphthodipyrans, naphthodifurans and naphthofuropyransHeterocycles, 1985, 23(1), 81-92,
ごうせいかいろ 20
- An efficient synthesis of dinaphthothiophene derivativesTetrahedron Letters, 2008, 49(29-30), 4519-4521,
2,3-Dihydroxynaphthalene Raw materials
- 2,3-Dimethoxynaphthalene
- Naphtho[2,3-d]-1,3-dioxole, 2,2-dimethyl-
- Sodium 6,7-Dihydroxynaphthalene-2-sulfonate
- Naphthalene-2,3-diol diacetate
- 2,3-Dihydroxynaphthalene
- 3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine
- (2S,4R,5S,7R)-3,6-Dioxatetracyclo[6.4.0.02,4.05,7]dodeca-1(12),8,10-triene
2,3-Dihydroxynaphthalene Preparation Products
2,3-Dihydroxynaphthalene サプライヤー
2,3-Dihydroxynaphthalene 関連文献
-
Riku Muneyasu,Takashi Yamada,Megumi Akai-Kasaya,Hiroyuki S. Kato Phys. Chem. Chem. Phys. 2022 24 22222
-
Tyson N. Dais,Rina Takano,Takayuki Ishida,Paul G. Plieger Dalton Trans. 2022 51 1446
-
Saikat Santra,Pradyut Ghosh New J. Chem. 2020 44 5947
-
Paul MacLaurin,Paul J. Worsfold,Philip Norman,Michael Crane,Derek A. Palmer,James N. Miller,M. A. Hamada,G. J. Moody,J. D. R. Thomas,Margaret M. O'Leary,Bernadette S. Creaven,Bríd M. Lynch,Majella M. Ryan,Geraldine Barrett,M. Anthony McKervey,Steve J. Harris,Jamal Al-Jundi,C. Mamas,L. G. Earwaker,K. Randle,J. West,Keven Manley,Chalerm Ruangviriyachai,Jeremy D. Glennon,Damien Boyd,Paula Shearan,J. P. Hopkins,Michael O'Keeffe,Malcolm R. Smyth Anal. Proc. 1993 30 143
-
Haichang Zhang,Jun Zhang,Bernd Tieke Polym. Chem. 2014 5 646
-
Nonappa,E. Kolehmainen Soft Matter 2016 12 6015
-
Manoj A. Lazar,Walid A. Daoud RSC Adv. 2013 3 4130
-
Seiken Nakamatsu,Kazuhiro Yoshizawa,Sinji Toyota,Fumio Toda,Ivanka Matijasic Org. Biomol. Chem. 2003 1 2231
-
Drewan McCaul,Tom Ryan,Bernadette S. Creaven Anal. Proc. 1994 31 341
2,3-Dihydroxynaphthaleneに関する追加情報
Recent Advances in the Study of 2,3-Dihydroxynaphthalene (CAS 92-44-4): Applications and Mechanisms in Chemical Biology and Medicine
2,3-Dihydroxynaphthalene (CAS 92-44-4) is a polycyclic aromatic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug development, material science, and biochemical assays. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules, its interactions with biological targets, and its potential therapeutic benefits. This research brief synthesizes the latest findings on 2,3-Dihydroxynaphthalene, focusing on its chemical properties, biological activities, and emerging applications in medicine.
One of the key areas of investigation involves the compound's ability to act as a ligand or inhibitor in enzymatic reactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2,3-Dihydroxynaphthalene exhibits selective binding affinity to tyrosine kinases, suggesting its potential as a scaffold for designing kinase inhibitors. The study utilized molecular docking and kinetic assays to elucidate the binding mechanisms, revealing a unique interaction pattern that could be leveraged for targeted drug design.
Another significant advancement is the use of 2,3-Dihydroxynaphthalene in the development of fluorescent probes for cellular imaging. Researchers have modified its structure to create derivatives with enhanced photostability and specificity for detecting reactive oxygen species (ROS) in live cells. A recent Nature Communications article highlighted a novel probe derived from 2,3-Dihydroxynaphthalene that enables real-time monitoring of oxidative stress in cancer cells, providing insights into tumor microenvironment dynamics.
In the realm of material science, 2,3-Dihydroxynaphthalene has been employed as a building block for organic semiconductors and conductive polymers. Its planar structure and electron-rich properties make it suitable for applications in organic electronics, such as biosensors and flexible displays. A 2024 study in Advanced Materials showcased a conductive polymer incorporating 2,3-Dihydroxynaphthalene units, which exhibited exceptional stability and conductivity under physiological conditions, paving the way for implantable medical devices.
Despite these promising developments, challenges remain in optimizing the bioavailability and toxicity profile of 2,3-Dihydroxynaphthalene-based compounds. Ongoing research aims to address these issues through structural modifications and formulation strategies. For instance, a recent preclinical study investigated nanoparticle-based delivery systems to enhance the compound's solubility and target specificity, yielding encouraging results in animal models of inflammatory diseases.
In conclusion, 2,3-Dihydroxynaphthalene (CAS 92-44-4) continues to be a molecule of interest in chemical biology and medicine, with its applications expanding into drug discovery, diagnostics, and advanced materials. Future research directions may include exploring its role in epigenetics, as preliminary data suggest it could modulate histone deacetylase activity. Collaborative efforts between chemists, biologists, and clinicians will be essential to fully realize its therapeutic and technological potential.
92-44-4 (2,3-Dihydroxynaphthalene) 関連製品
- 57303-99-8(Benzoapyrene-7,8-diol)
- 574-00-5(1,2-Dihydroxynaphthalene)
- 1932049-12-1((2S,4S)-1,2-dimethylpiperidine-4-carbohydrazide)
- 941925-54-8(4-(benzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylbutan-1-one)
- 255727-69-6(4-bromo-2-(methylsulfanyl)benzoic acid)
- 13992-25-1(β-D-Glucopyranosyl Azide 2,3,4,6-Tetraacetate)
- 1609404-28-5({[4-(phenoxymethyl)-2-thienyl]methyl}amine hydrochloride)
- 16889-14-8(N-(2-(Diethylamino)ethyl)stearamide)
- 2058395-97-2(tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate)
- 2757951-51-0(4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate)

